Methyl 5-{3-(acetylamino)-4-[(phenylcarbonyl)amino]-4,5-dihydrothiophen-2-yl}pentanoate
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Overview
Description
METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE typically involves multi-step organic reactions. One common method includes the condensation of a benzamido derivative with an acetamido-thiophene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE involves its interaction with specific molecular targets. The benzamido and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares a similar benzamido structure but differs in the presence of a pyrimidine ring instead of a thiophene ring.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a similar acetamido group but features a benzoate structure instead of a thiophene ring.
Uniqueness
METHYL 5-(4-BENZAMIDO-3-ACETAMIDO-4,5-DIHYDROTHIOPHEN-2-YL)PENTANOATE is unique due to its combination of benzamido and acetamido groups with a thiophene ring. This structure imparts specific electronic properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 5-(4-acetamido-3-benzamido-2,3-dihydrothiophen-5-yl)pentanoate |
InChI |
InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-9,15H,6-7,10-12H2,1-2H3,(H,20,22)(H,21,24) |
InChI Key |
UBADDDCALAXWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SCC1NC(=O)C2=CC=CC=C2)CCCCC(=O)OC |
Origin of Product |
United States |
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